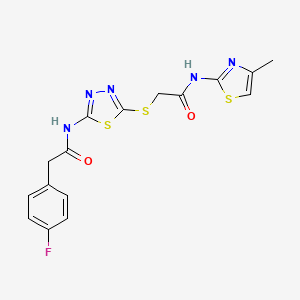

2-(4-fluorophenyl)-N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-[5-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN5O2S3/c1-9-7-25-14(18-9)20-13(24)8-26-16-22-21-15(27-16)19-12(23)6-10-2-4-11(17)5-3-10/h2-5,7H,6,8H2,1H3,(H,18,20,24)(H,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSKOLWQPMLSGFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN5O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-fluorophenyl)-N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its anticancer properties, mechanism of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure

The molecular structure of the compound features several key functional groups:

- Thiadiazole ring : Known for its diverse biological activities.

- Thiazole moiety : Associated with various pharmacological effects.

- Fluorophenyl group : Enhances lipophilicity, potentially improving bioavailability.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through in vitro studies, focusing on its anticancer properties. The following sections detail specific findings related to its efficacy against cancer cell lines.

Anticancer Activity

Studies have demonstrated that the compound exhibits significant anticancer activity against various human tumor cell lines. Notably, it was assessed by the National Cancer Institute (NCI) using a panel of approximately sixty cancer cell lines. The results indicated a mean growth inhibition (GI) value of 15.72 μM, suggesting a promising potential as an anticancer agent .

The mechanism by which this compound exerts its anticancer effects is believed to involve:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation through interference with cell cycle progression.

- Modulation of signaling pathways associated with cancer growth.

Structure-Activity Relationship (SAR)

The structure-activity relationship is critical in understanding how modifications to the chemical structure influence biological activity. Key observations include:

- Fluorine Substitution : The presence of the fluorine atom in the phenyl ring enhances the compound's potency by increasing electron-withdrawing effects, which can stabilize reactive intermediates during metabolic processes .

- Thiazole and Thiadiazole Moieties : These rings are essential for cytotoxic activity; modifications to these structures can significantly alter efficacy and selectivity against cancer cell lines .

Case Studies and Research Findings

Several studies have reported on related compounds that share structural similarities with this compound:

| Compound | Activity | IC50 Value | Reference |

|---|---|---|---|

| Compound A | Anticancer | 12.53 μM | |

| Compound B | Anticonvulsant | <20 mg/kg | |

| Compound C | Antioxidant | Significant scavenging |

Detailed Findings from Studies

- Anticancer Studies : In vitro assays revealed that the compound effectively inhibited growth in multiple cancer cell lines, supporting its potential as a therapeutic agent .

- Anticonvulsant Activity : Related thiazole compounds have shown significant anticonvulsant properties, suggesting that structural components may also confer neuroprotective effects .

- Antioxidant Properties : Some derivatives exhibited notable antioxidant activity, indicating a broader spectrum of biological effects beyond anticancer activity .

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated a mean growth inhibition (GI50) of approximately 15.72 µM against various human tumor cell lines. The compound's mechanism of action involves the inhibition of CDK9-mediated RNA polymerase II transcription, which reduces the expression of anti-apoptotic proteins like Mcl-1, leading to enhanced apoptosis in cancer cells.

Case Study : A study conducted on mice with induced tumors showed that administration of the compound resulted in a significant reduction in tumor size compared to control groups, reinforcing its potential as an effective anticancer agent.

Antimicrobial Properties

The compound also displays promising antimicrobial activity. Structural modifications enhance its interaction with microbial targets, making it effective against specific bacterial strains. Its efficacy can be attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

Comparative Analysis of Antimicrobial Activity

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(4-fluorophenyl)-N-(5-thiazol-2-yl)acetamide | Thiazole ring, fluorophenyl group | Antimicrobial |

| N-(5-acetyl-4-methylthiazol-2-yl)acetamide | Thiazole ring, acetyl group | Anticancer, antimicrobial |

| N-(5-acetyl-4-methylthiazol-2-yl)-2-chloroacetamide | Thiazole ring, chloro substituent | Antimicrobial |

Research Findings

Recent literature reviews highlight the versatility of thiazole-bearing compounds in drug development. They have been associated with various therapeutic effects, including anticonvulsant and anti-inflammatory activities. The structure–activity relationship (SAR) studies indicate that modifications in the thiazole moiety can significantly influence biological activity and potency against different diseases .

Comparison with Similar Compounds

Structural Analogues with Thiadiazole-Acetamide Backbones

N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide ()

- Structural Differences : Replaces the 4-fluorophenyl group with a 4-(trifluoromethyl)phenyl moiety and lacks the thioether-linked thiazole.

- Synthesis: Prepared via coupling of 4-trifluoromethylphenylacetic acid with 5-amino-1,3,4-thiadiazole-2-thiol using EDC/HOBt in acetonitrile.

- Key Data : IR confirms C=O (1663–1682 cm⁻¹) and NH (3150–3319 cm⁻¹) stretches. The trifluoromethyl group enhances lipophilicity compared to the fluorophenyl group in the target compound .

Flufenacet (N-(4-Fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide) ()

- Structural Differences : Contains an oxy linkage instead of a thioether and includes an isopropyl group on the acetamide nitrogen.

- Application : Commercial herbicide targeting very-long-chain fatty acid synthesis.

- Key Data : Molecular weight 364.34, melting point 75°C. The oxy linkage reduces sulfur-mediated reactivity compared to the thioether in the target compound .

Thiadiazole-Thioether Derivatives

N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j, )

- Structural Differences: Substitutes the 4-methylthiazol-2-ylamino group with a 4-chlorobenzylthio moiety and incorporates a bulky isopropylphenoxy group.

- Key Data: Melting point 138–140°C. The chlorobenzyl group increases hydrophobicity, while the isopropylphenoxy group may enhance membrane permeability .

2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 9, )

- Structural Differences : Replaces the thiadiazole with an imidazole ring and includes a 4-methoxyphenyl substituent.

- Key Data: Synthesized via base-mediated alkylation of 2-chloro-N-(thiazol-2-yl)acetamide.

Benzothiazole-Thiadiazole Hybrids ()

- Example : 4g (N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide).

- Activity : Antiproliferative effects via VEGFR-2 and BRAF kinase inhibition (IC₅₀ values in µM range).

- Key Data : Melting point 263–265°C; GC-MS confirms molecular weight (456.56). The ureido group enhances hydrogen-bonding capacity, a feature absent in the target compound .

Quinazolinone Derivatives ()

- Example : 5 (2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide).

- Activity : Demonstrated cyclooxygenase (COX) inhibition.

- Key Data : Melting point 269°C; IR shows C=O (1680 cm⁻¹) and NH (3270 cm⁻¹). The sulfamoyl group introduces polarity, contrasting with the fluorophenyl group’s hydrophobicity in the target compound .

Physicochemical Properties

Q & A

Q. What are the key synthetic pathways for this compound, and how are intermediates validated?

The compound can be synthesized via multi-step reactions involving thioether bond formation and nucleophilic substitution. A typical approach involves:

- Step 1 : Reacting a 1,3,4-thiadiazole-2-thiol derivative with chloroacetyl chloride to form a thioether intermediate (e.g., 2-chloro-N-(thiazol-2-yl)acetamide) under reflux with a base like potassium carbonate .

- Step 2 : Coupling the intermediate with a 4-methylthiazol-2-amine derivative via nucleophilic displacement.

- Validation : Thin-layer chromatography (TLC) monitors reaction progress, and intermediates are purified via recrystallization (e.g., using ethanol or pet-ether) .

Q. How is the compound characterized spectroscopically?

- IR Spectroscopy : Confirms amide C=O (~1650–1700 cm⁻¹) and thioether C-S (~600–700 cm⁻¹) bonds. Specific peaks for fluorophenyl (C-F, ~1200 cm⁻¹) and thiadiazole rings (C=N, ~1600 cm⁻¹) are also observed .

- NMR :

- Mass Spectrometry : GC-MS confirms molecular weight (e.g., calculated vs. experimental values within ±0.1 Da) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Condition Screening : Vary solvents (DMF vs. acetic acid), bases (K₂CO₃ vs. triethylamine), and reaction times (2–8 hours) to identify optimal parameters .

- Catalysis : Explore phase-transfer catalysts or microwave-assisted synthesis to accelerate thioether formation .

- Computational Design : Use quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states, reducing trial-and-error experimentation .

Q. How can conflicting spectral data be resolved during structural elucidation?

- Case Study : If NH proton signals are missing in ¹H NMR, use deuterated DMSO to confirm exchangeable protons or employ 2D NMR (HSQC, HMBC) to resolve overlapping peaks .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen-bonding patterns (e.g., inversion dimers in thiadiazole derivatives) .

Q. What in vitro assays are suitable for evaluating kinase inhibition (e.g., VEGFR-2, BRAF)?

- Enzyme Assays : Use recombinant kinases with fluorescence-based ADP-Glo™ kits to measure inhibition (IC₅₀ values).

- Cellular Models : Test antiproliferative activity in cancer cell lines (e.g., MCF-7, A549) via MTT assays, correlating results with kinase inhibition .

- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to VEGFR-2’s ATP-binding pocket, guided by structural analogs .

Q. How can computational methods enhance structure-activity relationship (SAR) studies?

- QSAR Modeling : Train models using descriptors like logP, polar surface area, and electrostatic potential to predict bioactivity .

- MD Simulations : Simulate ligand-protein complexes (e.g., VEGFR-2) for 100+ ns to assess binding stability and identify critical residues for mutagenesis .

- Reaction Path Search : Apply ICReDD’s quantum chemical workflows to design novel derivatives with improved synthetic feasibility .

Methodological Notes

- Synthetic Reproducibility : Always validate TLC mobile phases (e.g., ethyl acetate/hexane ratios) across labs to ensure consistent Rf values .

- Data Contradictions : Cross-reference NMR shifts with databases (e.g., PubChem) and confirm purity (>95%) via HPLC before biological testing .

- Ethical Compliance : Adhere to OECD guidelines for in vivo studies if extending to animal models (e.g., Wistar rats) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.